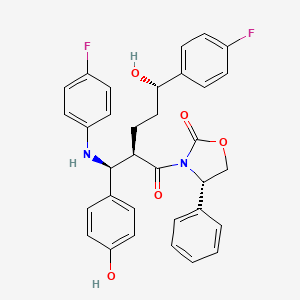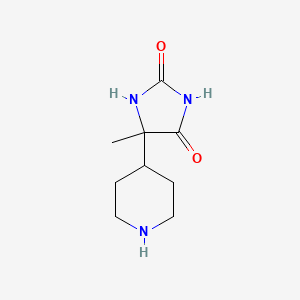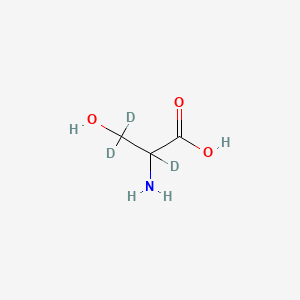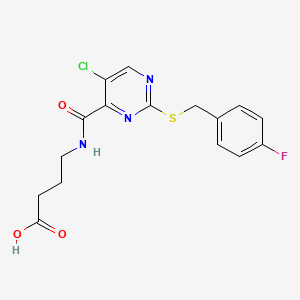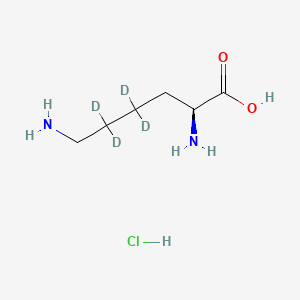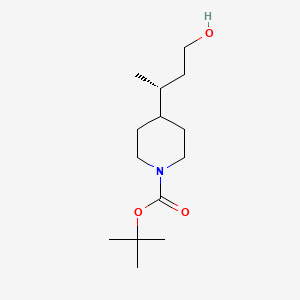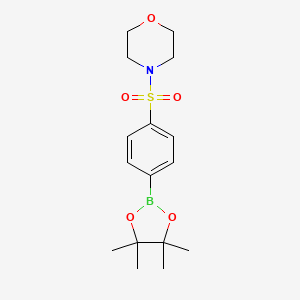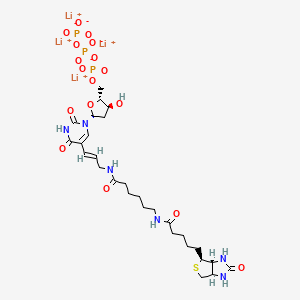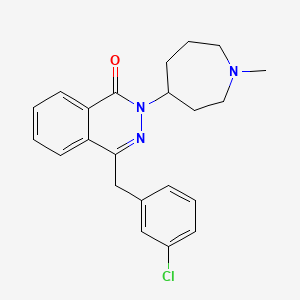
L-Asparagine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparagine-d3 is a deuterium-labeled form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Asparagine-d3 can be synthesized through a multi-step chemical process. The synthesis typically starts with the protection of the amino and carboxyl groups of L-aspartic acid, followed by the introduction of deuterium atoms. The protected intermediate is then subjected to amidation to form this compound. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, such as fermentation using genetically modified microorganisms. These microorganisms are engineered to incorporate deuterium into the amino acid during biosynthesis. The fermentation process is followed by extraction and purification to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: L-Asparagine-d3 undergoes various chemical reactions, including:
Hydrolysis: Conversion to L-aspartic acid and ammonia.
Oxidation: Formation of oxo derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Requires specific catalysts and reaction conditions depending on the desired substituent.
Major Products:
Hydrolysis: L-aspartic acid and ammonia.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
L-Asparagine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of amino acids in biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mécanisme D'action
L-Asparagine-d3 exerts its effects primarily through its incorporation into proteins and metabolic pathways. The deuterium labeling allows researchers to track its movement and transformation within biological systems. The molecular targets include enzymes involved in amino acid metabolism, such as asparagine synthetase and asparaginase. The pathways involved include the biosynthesis and degradation of proteins and amino acids.
Comparaison Avec Des Composés Similaires
L-Asparagine: The non-labeled form of the amino acid.
L-Asparagine-d2: Another deuterium-labeled variant with two deuterium atoms.
L-Asparagine-d4: A variant with four deuterium atoms.
Uniqueness: L-Asparagine-d3 is unique due to its specific deuterium labeling, which provides a balance between stability and ease of detection in tracer studies. Compared to L-Asparagine-d2 and L-Asparagine-d4, this compound offers an optimal level of labeling for various research applications without significantly altering the compound’s chemical properties.
Propriétés
Numéro CAS |
14341-77-6 |
|---|---|
Formule moléculaire |
C4H8N2O3 |
Poids moléculaire |
135.137 |
Nom IUPAC |
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |
Clé InChI |
DCXYFEDJOCDNAF-RBXBQAPRSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)N |
Synonymes |
Asparagine-d3; (-)-Asparagine-d3; (S)-2,4-Diamino-4-oxobutanoic Acid-d3; (S)-Asparagine-d3; 3: PN: US20090069547 PAGE: 10 claimed protein-d3; Agedoite-d3; Altheine-d3; Asn-d3; Asparagine Acid-d3; Asparamide-d3; Aspartamic-d3 Acid; Aspartic-d3 Acid Am |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)
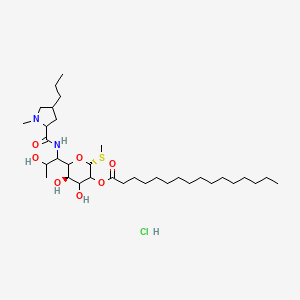
![(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B566058.png)
![alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid](/img/structure/B566061.png)
